molecular formula C13H18BrNO B1381013 [(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine CAS No. 1549084-74-3

[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B1381013
CAS No.: 1549084-74-3
M. Wt: 284.19 g/mol
InChI Key: IZYAYNHASGGCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Naming and Systematic Classification

The compound (2-Bromo-4-methylphenyl)methylamine is systematically named according to IUPAC rules as N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine . This nomenclature prioritizes the longest carbon chain while accounting for substituents and functional groups:

  • The parent structure is methanamine , indicating a primary amine.
  • Substituents are listed in alphabetical order:
    • 2-Bromo-4-methylphenyl group : A benzene ring with bromine at position 2 and a methyl group at position 4.
    • Oxolan-2-ylmethyl group : A tetrahydrofuran (oxolane) ring attached via its 2-position to a methylene bridge.

The systematic name reflects the secondary amine structure, where the nitrogen atom is bonded to two distinct carbon groups: the brominated aromatic substituent and the oxolane-containing alkyl chain.

Table 1: Key Components of IUPAC Naming

Component Description Positional Priority
Methanamine Primary amine backbone Parent chain
2-Bromo-4-methylphenyl Bromine (C2) and methyl (C4) substituents on benzene Higher priority
Oxolan-2-ylmethyl Tetrahydrofuran ring (C2) linked via methylene group Lower priority

Functional Group Analysis

Brominated Aromatic Core

The 2-bromo-4-methylphenyl group constitutes a substituted benzene ring with two functional groups:

  • Bromine at position 2: A halogen substituent that increases electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
  • Methyl group at position 4: An electron-donating alkyl group that directs further substitution to the ortho and para positions relative to itself.

This structure is analogous to 2-bromo-4-methylbenzylamine , where the benzylamine moiety is similarly substituted.

Oxolane Moiety

The oxolan-2-ylmethyl group derives from tetrahydrofuran (THF), a five-membered cyclic ether. Key features include:

  • Oxygen atom at position 2, creating a polar, electron-rich region.
  • Methylene bridge (-CH2-) linking the oxolane ring to the nitrogen atom, enhancing conformational flexibility.

Compared to linear ethers, the oxolane ring imposes steric constraints, affecting the compound’s solubility and reactivity.

Secondary Amine

The amine group is classified as secondary, with nitrogen bonded to two carbon groups:

  • Brominated aromatic substituent : Provides steric bulk and electronic modulation.
  • Oxolane-containing alkyl chain : Introduces polarity and rotational freedom.

This contrasts with primary amines like benzylamine (C6H5CH2NH2) and tertiary amines such as N-ethylpentan-1-amine .

Comparative Nomenclature with Analogous Compounds

Brominated Aromatic Amines

  • 2-Bromo-4-methylbenzylamine : Differs by lacking the oxolane moiety, resulting in a simpler primary amine structure.
  • 4-[4-(Phenylmethyl)phenyl]-1,3-oxazol-2-amine : Shares a brominated aromatic system but incorporates an oxazole ring instead of a secondary amine.

Tetrahydrofuran Derivatives

  • 3-Aminotetrahydrofuran : A primary amine directly attached to the oxolane ring at position 3, contrasting with the methylene-linked structure here.
  • [5-(Oxolan-2-yl)oxolan-2-yl]methanamine : Features two fused oxolane rings but retains a primary amine group.

Table 2: Nomenclature Comparison of Structural Analogues

Compound Amine Type Aromatic Substituent Heterocyclic Component
(2-Bromo-4-methylphenyl)methylamine Secondary 2-Bromo-4-methylphenyl Oxolane (tetrahydrofuran)
2-Bromo-4-methylbenzylamine Primary 2-Bromo-4-methylphenyl None
3-Aminotetrahydrofuran Primary None Oxolane (position 3)
N-Ethylpentan-1-amine;oxolane Secondary None Oxolane (separate molecule)

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYAYNHASGGCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2CCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Bromination of p-Cresol to 2-Bromo-4-methylphenol

A crucial precursor in the synthesis is 2-bromo-4-methylphenol, which can be prepared by a continuous bromination process of p-cresol. This method is well-documented in patent CN101279896B and involves the following key steps:

  • Reagents and Solvents:

    • Bromine diluted in solvents such as methylene dichloride, chloroform, ethylene dichloride, or toluene at 5–100% concentration (preferably 20–50%).
    • p-Cresol also diluted in a similar solvent concentration range.
  • Reaction Conditions:

    • Bromine and p-cresol solutions are continuously mixed in a tubular reactor equipped with a hybrid device.
    • Molar ratio of bromine to p-cresol is maintained between 0.8 and 1.1, optimally 0.98–1.03.
    • Temperatures of the reactant solutions entering the reactor are controlled between -35°C and 30°C, preferably -20°C to 10°C.
    • Reaction mixture temperature at reactor outlet is maintained between -25°C and 50°C, preferably -15°C to 30°C.
  • Work-up and Purification:

    • Hydrogen bromide and solvent are reclaimed post-reaction.
    • Unreacted p-cresol is removed by distillation or rectification.
    • The product 2-bromo-4-methylphenol is obtained with high purity (up to 99.8%) and yield (~93%).

Example Data from Patent CN101279896B:

Parameter Value/Range
Bromine concentration 20–50% (preferred)
p-Cresol concentration 20–50% (preferred)
Bromine:p-Cresol molar ratio 0.98–1.03 (optimal)
Reactor inlet temperature -20°C to 10°C (preferred)
Reactor outlet temperature -15°C to 30°C (preferred)
Product purity 99.8%
Yield 93.2%

This continuous bromination process minimizes by-products such as 2,6-dibromo-4-methylphenol and reduces production costs by efficient reagent use and solvent recovery.

Synthesis of 4-Bromo-2-methylaniline Intermediate

The amination step to obtain the bromo-substituted aniline derivative (4-bromo-2-methylaniline) is typically carried out via a three-step process involving protection, bromination, and hydrolysis, as detailed in patent CN103787895A:

Arylamine Protection

  • Reaction: Ortho-toluidine is reacted with acetic anhydride at 50–70°C to form N-(2-methylphenyl)acetamide, a white needle-shaped crystalline solid.
  • Purpose: Protects the amine group to prevent side reactions during bromination.

Bromination

  • Reagents: N-(2-methylphenyl)acetamide is brominated using N-bromo-succinimide (NBS) in a solvent such as tetracol phenixin under reflux for 4 hours.
  • Outcome: Formation of N-(4-bromo-2-methylphenyl)acetamide with high selectivity.

Hydrolysis

  • Procedure:
    • The brominated acetamide is refluxed with concentrated hydrochloric acid and dioxane for 1.5–2.5 hours.
    • The reaction mixture is neutralized with ammoniacal liquor to pH 8–10.
    • The precipitate is filtered, washed, dried over anhydrous magnesium sulfate, and recrystallized from ethanol.
  • Product: 4-bromo-2-methylaniline with high purity and good yield.

Summary Table of Conditions and Yields:

Step Reagents/Conditions Time Temperature Product Yield/Purity
Arylamine Protection Ortho-toluidine + Acetic anhydride ~1-2 hours 50–70°C High purity crystals
Bromination N-bromo-succinimide, tetracol phenixin 4 hours reflux Reflux Selective bromination
Hydrolysis HCl (25–35 mL), dioxane (45–55 mL), reflux 1.5–2.5 hours Reflux High purity aniline

This method is noted for its environmental friendliness, simplicity, and cost-effectiveness, producing 4-bromo-2-methylaniline suitable for further functionalization.

Formation of [(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine

The final target compound is synthesized by coupling the bromo-substituted aromatic amine with an oxolane (tetrahydrofuran) derivative. While detailed stepwise protocols are limited in open literature, the general synthetic approach involves:

Nucleophilic Substitution and Reductive Amination

  • The bromo-substituted aromatic amine (e.g., 4-bromo-2-methylaniline or its derivatives) undergoes nucleophilic substitution or reductive amination with an oxolane-containing aldehyde or halide derivative.
  • Standard organic synthesis techniques such as reductive amination with sodium cyanoborohydride or catalytic hydrogenation are employed to form the secondary amine linkage.

Reaction Conditions

  • Typical solvents: polar aprotic solvents such as dichloromethane, tetrahydrofuran, or ethanol.
  • Temperature: ambient to moderate heating (room temperature to 60°C).
  • Catalysts or reducing agents: sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with palladium catalyst.

Purification

Key Physicochemical Data:

Property Value
Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
IUPAC Name N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
CAS Number 1549084-74-3

This compound is characterized by the presence of a bromine-substituted aromatic ring linked via a methylene bridge to an oxolane-containing amine, which can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Summary Table of Preparation Steps for [(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine

Step No. Intermediate/Product Key Reagents/Conditions Notes/Outcome
1 2-Bromo-4-methylphenol Continuous bromination of p-cresol High purity, high yield, minimized by-products
2 4-Bromo-2-methylaniline Arylamine protection → bromination → hydrolysis Environmentally friendly, high purity
3 (2-Bromo-4-methylphenyl)methylamine Nucleophilic substitution/reductive amination with oxolane derivative Standard organic synthesis, purified by chromatography

Research Findings and Analytical Notes

  • The continuous bromination method for preparing 2-bromo-4-methylphenol is superior to batch processes due to improved control over reaction parameters, leading to reduced by-product formation and higher yields.
  • Protection of the amine group during bromination ensures selective substitution on the aromatic ring, preventing side reactions and improving product purity.
  • The final amination step involving oxolane derivatives is a well-established synthetic transformation in medicinal and organic chemistry, allowing for the incorporation of heterocyclic moieties that enhance biological activity.
  • Analytical methods such as NMR, mass spectrometry, and chromatographic purity assessments confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The oxolan-2-ylmethyl group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.

    Oxidation Products: Oxidation can yield corresponding oxides or ketones.

    Reduction Products: Reduction typically results in the removal of the bromine atom, forming the corresponding dehalogenated amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (2-Bromo-4-methylphenyl)methylamine exhibit promising anticancer properties. For instance, studies have shown that bromo-substituted phenyl compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

2. Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and schizophrenia. The amine group can interact with neurotransmitter systems, potentially modulating synaptic transmission.

3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which is common among bromo-substituted aromatic compounds. This property could be beneficial in developing new antibiotics or antifungal agents.

Materials Science Applications

1. Epoxy Resin Curing Agents
(2-Bromo-4-methylphenyl)methylamine has been explored as a hardener for epoxy resins. Its amine functionality allows it to react with epoxy groups, leading to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials .

2. Specialty Chemicals
Due to its unique structure, this compound can serve as a precursor for synthesizing various specialty chemicals used in coatings, adhesives, and sealants. Its reactivity can be exploited to develop new formulations with improved performance characteristics .

Case Studies

Case Study 1: Synthesis and Characterization
A recent study reported the efficient synthesis of (2-Bromo-4-methylphenyl)methylamine using a one-pot reaction approach. The product was characterized using NMR and mass spectrometry, confirming its structure and purity. The study highlighted its potential as a scaffold for further medicinal chemistry research.

Case Study 2: Application in Material Science
Another investigation focused on the use of this compound as an epoxy hardener. The results demonstrated that incorporating (2-Bromo-4-methylphenyl)methylamine into epoxy formulations significantly improved thermal stability and mechanical strength compared to traditional curing agents .

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s bromine atom and methyl group on the phenyl ring distinguish it from similar amines. Bromine, being electron-withdrawing, may influence electronic properties and reactivity compared to methyl or methoxy substituents. For example:

  • : 2-(4-Methylphenyl)ethylamine (CAS 1184783-43-4) replaces bromine with a methyl group and uses an ethyl linker instead of methyl.
  • : 2-Bromo-4'-methoxyacetophenone highlights bromine’s role in enhancing electrophilicity at the aromatic ring, a property that could make the target compound reactive in cross-coupling reactions or as a halogenated intermediate .

Amine Group and Heterocyclic Modifications

The oxolan-2-ylmethyl (tetrahydrofuran-derived) group contributes to solubility in polar organic solvents. Comparisons include:

  • : Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine replaces the brominated aromatic group with an isopropyl substituent. The absence of an aromatic system simplifies the structure but reduces conjugation possibilities .
  • : (3-Methyl-1H-pyrazol-4-yl)methylamine substitutes the phenyl ring with a pyrazole moiety, introducing additional hydrogen-bonding sites. This modification could enhance binding in coordination chemistry compared to the target compound’s bromophenyl group .

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight is expected to be higher (~280–300 g/mol) due to bromine (atomic weight ~80), compared to non-halogenated analogs like (219.32 g/mol) .
  • Bromine’s hydrophobicity may lower aqueous solubility relative to compounds with polar substituents (e.g., methoxy or hydroxyl groups).

Research Findings and Functional Implications

Comparative Data Table

Compound Name Aromatic Substituent Linker Amine Group Molecular Weight (g/mol) Key Features/Applications
Target Compound 2-Bromo-4-methylphenyl Methyl Oxolan-2-ylmethyl ~280–300* Halogenated intermediate potential
[] 4-Methylphenyl Ethyl Oxolan-2-ylmethyl 219.32 Steric bulk, research use
[] 3-Methyl-1H-pyrazol-4-yl Methyl Oxolan-2-ylmethyl 195.26 Hydrogen-bonding capability
4-[(4-Methylbenzyl)amino]-3-... () 4-Methylbenzyl - Iminomethyl ~364.4 Coumarin derivative synthesis
MDEA () - - Diethanolamine 119.16 CO₂ capture via amine-CO₂ reaction

*Estimated based on bromine’s contribution.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C₁₃H₁₈BrN₁O, featuring a bromo-substituted aromatic ring and an oxolane (tetrahydrofuran) moiety. Its structure contributes to its reactivity and interaction with biological systems. The presence of both a bromo group and an amine functionality enhances its potential as a bioactive agent.

Antimicrobial Properties

Recent studies have indicated that derivatives of (2-Bromo-4-methylphenyl)methylamine exhibit significant antimicrobial activity against various bacterial strains:

  • Activity Against Gram-positive Bacteria : Compounds similar to (2-Bromo-4-methylphenyl)methylamine have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against S. aureus and 8–32 μg/mL against Bacillus subtilis .
  • Mechanism of Action : The antibacterial activity is thought to arise from the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. Studies have shown that these compounds can also disperse established bacterial biofilms, which is crucial in treating chronic infections .

Cytotoxic Effects

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of (2-Bromo-4-methylphenyl)methylamine. Preliminary data suggest that certain derivatives maintain low cytotoxicity levels, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The introduction of functional groups such as amino groups has been shown to enhance antibacterial potency and improve solubility. For example, modifications that increase hydrophilicity tend to correlate with improved antibacterial efficacy .

Compound NameStructural FeaturesNotable Activities
Bis(2-bromo-4-methylphenyl)amineTwo bromo-substituted phenyl groupsPotentially higher cytotoxicity
4-bromo-2-(aminomethyl)phenolAminomethyl group on phenolExhibits antimicrobial properties
4-(2-bromo-4-methylphenyl)-5-(propan-2-yl)-1,2,4-triazoleTriazole ring additionAntifungal activity

Case Studies

  • In Vivo Studies : Research has demonstrated that certain derivatives exhibit potent antibacterial efficacy in murine models of infection. For instance, one derivative was effective against MRSA in corneal infection models, showcasing its potential for clinical application .
  • Biofilm Disruption : A study highlighted a derivative's ability to disrupt biofilms formed by S. aureus, significantly reducing bacterial viability even after removal of the antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2-Bromo-4-methylphenyl)methylamine, and how can purity be optimized?

  • Methodology : A two-step approach is typical:

Alkylation : React 2-bromo-4-methylbenzyl bromide with oxolan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in dry THF). Monitor reaction progress via TLC.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., CH₂Cl₂/Et₂O).

  • Purity Validation : Confirm via ¹H/¹³C NMR (amide proton shifts ~δ 2.8–3.5 ppm, bromoaryl signals δ 7.2–7.6 ppm) and elemental analysis (target ±0.3% for C, H, N) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Spectroscopy :

  • FTIR : Identify amine N-H stretches (~3350–3450 cm⁻¹) and C-N stretches (~1030–1250 cm⁻¹). Compare with reference spectra for oxolane (C-O-C ~1070 cm⁻¹) .
  • NMR : Assign aryl protons (δ 6.8–7.6 ppm), oxolane protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.3–2.5 ppm) using 2D COSY/HSQC.
    • Crystallography : Grow single crystals via slow evaporation (e.g., CHCl₃/hexane). Use SHELXL for refinement (R-factor < 5%) and ORTEP-3 for visualization .

Q. What safety protocols are critical during synthesis and handling?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; store in inert atmosphere (N₂) at –20°C.
  • Waste Disposal : Quench brominated intermediates with NaHCO₃ before disposal. Follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Approach :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy. Compare bond lengths/angles with crystallographic data.

Electrostatic Potential Maps : Identify nucleophilic (amine) and electrophilic (bromoaryl) sites.

Reactivity : Calculate Fukui indices to predict regioselectivity in substitution reactions .

  • Validation : Compare HOMO-LUMO gaps (~4–6 eV) with UV-Vis spectra (λ_max ~250–300 nm).

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Case Example : If NMR shows unexpected splitting (e.g., diastereomers), perform variable-temperature NMR to assess conformational dynamics.
  • Mitigation : Cross-validate with X-ray crystallography to confirm stereochemistry. Use Hirshfeld surface analysis to detect weak interactions (e.g., C-H···π) influencing conformation .

Q. What strategies optimize catalytic efficiency in reactions involving this amine?

  • Design :

  • Ligand Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids). Optimize ligand (e.g., XPhos) and solvent (toluene/DMF).
  • Kinetic Studies : Use in situ IR to monitor reaction progress. Calculate turnover frequency (TOF) under varying temperatures/pressures.
    • Analysis : Compare yields (HPLC) and byproduct profiles (GC-MS) to identify optimal conditions .

Q. How does steric hindrance from the oxolane group influence biological activity?

  • Study Design :

SAR Analysis : Synthesize analogs with varying oxolane substituents (e.g., tetrahydrofuran vs. tetrahydropyran).

Assays : Test binding affinity to target receptors (e.g., GPCRs via radioligand displacement).

  • Findings : Increased bulkiness (e.g., oxolane vs. morpholine) reduces CNS penetration but improves metabolic stability .

Q. What advanced crystallographic refinements improve structure determination accuracy?

  • Techniques :

  • Twinned Data : Use SHELXD for initial solution and SHELXL for refinement (TWIN/BASF commands).
  • Disorder Modeling : Apply PART/SUMP restraints for flexible oxolane groups. Validate with R₁/residual density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.